1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The 1,2,3,4-tetrahydroisoquinoline scaffold is particularly interesting due to its presence in various natural products and synthetic compounds with significant pharmacological properties .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid (THIQ) is a member of the isoquinoline alkaloids, a large group of natural products . THIQ and its analogs have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs have been reported to have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiq analogs have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They interact with various enzymes, proteins, and other biomolecules, and the nature of these interactions is complex and multifaceted .
Cellular Effects
The cellular effects of this compound are broad and varied. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been suggested that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the this compound scaffold .
Temporal Effects in Laboratory Settings
It is known that the compound has a broad range of applications, suggesting that it may have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses (50–100 mg/kg) of certain tetrahydroisoquinoline derivatives have been shown to produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that the compound has a broad range of applications, suggesting that it may interact with various transporters or binding proteins .
Subcellular Localization
It is known that the compound has a broad range of applications, suggesting that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-phenylethylamine and an aldehyde or ketone. This reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .
Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). This reaction is followed by reduction to yield the tetrahydroisoquinoline derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-5-carboxylic acid derivatives.
Reduction: Reduction of the compound can yield different tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Isoquinoline-5-carboxylic acid derivatives.
Reduction: Various tetrahydroisoquinoline derivatives.
Substitution: Halogenated tetrahydroisoquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Another derivative with similar structural features but different biological activities.
Isoquinoline-5-carboxylic acid: Lacks the tetrahydro structure, resulting in different chemical properties and reactivity.
Phenylalanine derivatives: Share some structural similarities but differ in their pharmacological profiles.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYUTLYDWQGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653013 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-16-0 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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